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molecular formula C15H12N2O2 B3055604 1-Benzyl-5-nitro-1H-indole CAS No. 65795-95-1

1-Benzyl-5-nitro-1H-indole

Cat. No. B3055604
M. Wt: 252.27 g/mol
InChI Key: LONPVIGEVNTHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174889B1

Procedure details

Dry dimethylsulphoxide (20 ml) was added to potassium hydroxide (4.2 g, 0.074 mol) (crushed pellets) and the mixture was stirred under nitrogen for 5 mins. 5-Nitroindole (commerically available) (3.0 g, 0.019 mol) was then added and the red mixture stirred for 30 min at room temperature. The mixture was then cooled to −10° C., benzyl bromide (4.4 ml, 0.037 mol) was slowly added and the mixture stirred and allowed to warm to room temperature over a period of 40 mins. Water (50 ml) was then added and the mixture was extracted with diethyl ether (2×200 ml). The extracts were washed with water (4×50 ml), dried over sodium sulphate and evaporated to leave an oily solid. The excess benzyl bromide was removed by dissolving the whole in diethyl ether (50 ml), diluting this solution with 40-60 petrol (50 ml) and then gradually removing the diethyl ether in vacuo to leave a yellow solid suspended in the petrol. The solid was filtered, washed with copious amounts of 40-60 petrol and dried to give 1-benzyl-5-nitroindole (2.4 g, 51%) as a yellow solid, m.p. 102-104° C.; δH [2H6]-DMSO 8.53 (1H, s, 4-H), 8.00 (1H, d, J 9, 6-H), 7.78 (1H, s, 2-H), 7.68 (1H, d, J 9, 7-H), 7.36-7.20 (5H, m, 2′-H, 3′-H, 4′-H, 5′-H, 6′-H), 6.81 (1H, s, 3-H), 5.52 (2H, s, CH2).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.[OH-].[K+].[N+:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][CH:14]=[CH:13]2)([O-:9])=[O:8].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[CH2:19]([N:15]1[C:16]2[C:12](=[CH:11][C:10]([N+:7]([O-:9])=[O:8])=[CH:18][CH:17]=2)[CH:13]=[CH:14]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the red mixture stirred for 30 min at room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a period of 40 mins
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (2×200 ml)
WASH
Type
WASH
Details
The extracts were washed with water (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oily solid
CUSTOM
Type
CUSTOM
Details
The excess benzyl bromide was removed
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the whole in diethyl ether (50 ml)
ADDITION
Type
ADDITION
Details
diluting this solution with 40-60 petrol (50 ml)
CUSTOM
Type
CUSTOM
Details
gradually removing the diethyl ether in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with copious amounts of 40-60 petrol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC(=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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